Product packaging for desferrioxamine G(Cat. No.:CAS No. 25400-40-2)

desferrioxamine G

Cat. No.: B1244917
CAS No.: 25400-40-2
M. Wt: 618.7 g/mol
InChI Key: MIVGUYBAQIHKPJ-UHFFFAOYSA-N
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Description

Classification of Desferrioxamine G as a Hydroxamate Siderophore

Siderophores are broadly classified based on the chemical functional groups used to chelate ferric iron, with the main types being hydroxamates, catecholates, and carboxylates. mdpi.comasm.org Desferrioxamines, including this compound, belong to the hydroxamate class of siderophores. nih.govmdpi.com This classification is due to the presence of hydroxamic acid moieties within their structure, which act as bidentate ligands, coordinating the iron atom. mdpi.com Hydroxamate siderophores are the most common type found in nature and are produced by both bacteria and fungi. mdpi.com The desferrioxamines are a well-studied group of hydroxamate siderophores, primarily produced by Actinobacteria. nih.gov this compound is specifically an acyclic desferrioxamine. nih.govebi.ac.uk

Structural Relationship of this compound to Other Desferrioxamines (e.g., DFO-B, DFO-E)

Desferrioxamine B is a linear trihydroxamate siderophore. google.com this compound is also a linear siderophore but differs from DFO-B in one of its terminal groups. researchgate.net Specifically, the terminal acetyl group found in DFO-B is replaced by a succinyl group in this compound, resulting in a terminal carboxylic acid moiety. researchgate.net Desferrioxamine E is distinct from both G and B in that it is a cyclic trihydroxamate siderophore. asm.orgresearchgate.net

The structural variations among these desferrioxamines are detailed in the table below.

FeatureThis compoundDesferrioxamine BDesferrioxamine E
Structure LinearLinearCyclic
Molecular Formula C27H50N6O10 nih.govnih.govC25H48N6O8 ebi.ac.ukwikipedia.orgC25H45N5O8
Molar Mass 618.7 g/mol nih.gov560.693 g/mol wikipedia.org543.66 g/mol
Key Differentiating Feature Contains a terminal succinyl group leading to a carboxylic acid. researchgate.netContains a terminal N-acetyl group. ebi.ac.ukCyclic structure formed by a peptide bond. asm.orgresearchgate.net
Producing Organisms (Examples) Vibrio sp., Streptomyces coelicolor nih.govresearchgate.netStreptomyces pilosus, Streptomyces coelicolor asm.orgnih.govStreptomyces coelicolor asm.orgresearchgate.net

Historical Context of Desferrioxamine Discovery and Research Evolution

The discovery of the desferrioxamine family dates back to the late 1950s. nih.govacs.org Scientists at Ciba, in collaboration with researchers at the Swiss Federal Institute of Technology, were initially investigating iron-containing antibiotics called ferrimycins. nih.gov During this research, they identified iron-containing antibiotic antagonists, which they named ferrioxamines. nih.gov The project's focus soon shifted from the antibiotics, which faced rapid bacterial resistance, to the therapeutic potential of these iron-chelating ferrioxamines. nih.gov

In 1960, the iron-free form of ferrioxamine B, named desferrioxamine B (DFO-B), was first produced. nih.govijbc.ir It was isolated from the bacterium Streptomyces pilosus. nih.govresearchgate.net Following successful animal studies, the first human trials for treating hemochromatosis began in 1961, and DFO-B was brought to market in 1963. nih.gov It was approved for medical use in the United States in 1968 for the treatment of iron overload. wikipedia.orgnih.gov

Research has since expanded to identify a range of desferrioxamine derivatives produced by various microorganisms and to explore their biosynthetic pathways. asm.orgnih.govnih.gov For instance, this compound has been identified as a natural siderophore produced by a marine Vibrio species. researchgate.net The ongoing study of the desferrioxamine family, including the discovery of novel derivatives, highlights the diversity and potential applications of these siderophores in various scientific fields. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H50N6O10 B1244917 desferrioxamine G CAS No. 25400-40-2

Properties

CAS No.

25400-40-2

Molecular Formula

C27H50N6O10

Molecular Weight

618.7 g/mol

IUPAC Name

4-[5-[[4-[5-[[4-[5-aminopentyl(hydroxy)amino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoic acid

InChI

InChI=1S/C27H50N6O10/c28-16-4-1-7-19-31(41)24(36)12-10-22(34)29-17-5-2-8-20-32(42)25(37)13-11-23(35)30-18-6-3-9-21-33(43)26(38)14-15-27(39)40/h41-43H,1-21,28H2,(H,29,34)(H,30,35)(H,39,40)

InChI Key

MIVGUYBAQIHKPJ-UHFFFAOYSA-N

SMILES

C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)O)O)O)O

Canonical SMILES

C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)O)O)O)O

Origin of Product

United States

Biosynthesis of Desferrioxamine G

Microbial Producers of Desferrioxamine G

The ability to synthesize desferrioxamines is widespread among actinomycetes, particularly within the genus Streptomyces, and has also been identified in certain marine bacteria.

The genus Streptomyces is a well-documented and prolific source of desferrioxamines. These soil-dwelling, Gram-positive bacteria produce a vast array of secondary metabolites, including these siderophores, often in response to iron-limiting conditions. scialert.net Production of desferrioxamines is a key strategy for these microorganisms to scavenge ferric iron from their environment.

Notable producers within this genus include:

Streptomyces coelicolor : As a model actinomycete, S. coelicolor has been extensively studied, and its genome contains the biosynthetic gene cluster responsible for producing desferrioxamines E and the linear precursor desferrioxamine G1. nih.govnsf.gov

Streptomyces ambofaciens : This species also possesses a highly conserved desferrioxamine biosynthetic gene cluster and is known to produce a variety of desferrioxamine derivatives. nih.gov

Streptomyces albidoflavus : Research has identified S. albidoflavus as a producer of desferrioxamines. nih.gov

Streptomyces chartreusis : The metabolome of S. chartreusis has been shown to contain at least 17 different desferrioxamine siderophores, including previously unknown variants, with their production being dependent on iron availability. nih.govnih.gov

Streptomyces pilosus : This species is a primary industrial source for the production of desferrioxamine B, a clinically significant iron chelator that shares a common biosynthetic pathway with other desferrioxamines. scialert.netscialert.netwikipedia.orgnih.gov

Beyond terrestrial actinomycetes, the production of this compound has been identified in marine bacteria. Specifically, a marine bacterium belonging to the genus Vibrio has been shown to naturally produce this compound. nau.eduresearchgate.net This discovery is significant as it highlights that the production of this siderophore is not limited to terrestrial microbes and may play a role in iron cycling in marine ecosystems. The structure of this compound produced by this marine Vibrio is very similar to that of desferrioxamine B, differing only in the substitution of a terminal methyl group with a propionic acid moiety. researchgate.net

Genetic Basis of this compound Biosynthesis

The synthesis of this compound is directed by a specific set of genes organized into a biosynthetic gene cluster (BGC). The pathway is a classic example of a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) system.

In Streptomyces coelicolor, a cluster of four essential genes, designated desA, desB, desC, and desD, has been identified as directing the biosynthesis of desferrioxamines. nih.gov This core cluster is part of a larger six-gene locus (desABCDEF), where desE and desF are involved in the transport of the iron-bound siderophore (ferrioxamine) back into the cell. nih.govnsf.gov

The functions of the core enzymes encoded by the desA-D cluster have been characterized as follows:

DesA : A lysine decarboxylase that catalyzes the initial step of the pathway. nsf.govroyalsocietypublishing.org

DesB : A monooxygenase responsible for the N-hydroxylation of the product from the DesA reaction. nsf.govroyalsocietypublishing.org

DesC : An acyl-CoA-dependent acyl transferase that attaches a succinyl group to the N-hydroxy group. royalsocietypublishing.org

DesD : An NRPS-independent siderophore synthetase that assembles the final siderophore chain. royalsocietypublishing.org

Table 1: Core Genes of the Desferrioxamine Biosynthetic Cluster

Gene Encoded Enzyme Function in Biosynthesis
desA Lysine Decarboxylase Catalyzes the decarboxylation of L-lysine to produce cadaverine (B124047).
desB Monooxygenase Performs N-hydroxylation of cadaverine to yield N-hydroxycadaverine.
desC Acyl Transferase Catalyzes the N-acylation of N-hydroxycadaverine with succinyl-CoA to form N-succinyl-N-hydroxycadaverine (HSC).
desD NIS Synthetase Condenses three units of HSC to form the linear tris-hydroxamate siderophore, desferrioxamine G1.

The biosynthesis of desferrioxamines proceeds through an NRPS-independent siderophore (NIS) pathway, which is biochemically distinct from the more commonly known NRPS assembly lines. nih.gov NIS pathways are responsible for synthesizing a variety of siderophores that often incorporate diamine moieties. nih.gov

The biosynthetic route to desferrioxamine G1 begins with the amino acid L-lysine. nih.gov

Cadaverine Formation : The enzyme DesA, a lysine decarboxylase, removes a carboxyl group from L-lysine to form cadaverine (1,5-diaminopentane). royalsocietypublishing.org

N-hydroxylation : The resulting cadaverine is then acted upon by the monooxygenase DesB, which adds a hydroxyl group to one of the terminal amino groups, producing N-hydroxycadaverine. royalsocietypublishing.org

Acylation : DesC, a substrate-tolerant acyl transferase, then catalyzes the crucial hydroxamate-forming step by transferring a succinyl group from succinyl-CoA to the N-hydroxy group, yielding N-succinyl-N-hydroxycadaverine (HSC). royalsocietypublishing.org

Assembly : The final assembly is carried out by the NIS synthetase, DesD. This enzyme sequentially condenses three molecules of HSC. This process involves the adenylation of the carboxyl group of one HSC molecule, followed by condensation with the amino group of a second HSC molecule. The resulting dimer is again adenylated and condensed with a third HSC molecule to yield the final linear homotrimer, desferrioxamine G1. royalsocietypublishing.org This molecule is also referred to as this compound. nih.gov In some species, desferrioxamine G1 can then undergo an intramolecular cyclization, also catalyzed by DesD, to form the macrocyclic siderophore desferrioxamine E. royalsocietypublishing.org

Recent research in Streptomyces ambofaciens has revealed an even greater level of biosynthetic complexity through the discovery of unprecedented crosstalk between two separate NIS pathways. nih.gov This interplay leads to the production of novel series of acylated desferrioxamine derivatives.

Stable isotope labeling and gene deletion experiments have provided evidence that the biosynthesis of these new acyl-desferrioxamine congeners requires the functional interaction of the canonical des gene cluster and a second, distinct NIS pathway. nih.gov This crosstalk results in the formation of tetra- and penta-hydroxamate acyl-desferrioxamine derivatives, which incorporate a previously undescribed building block. This discovery represents the first known example of such functional crosstalk between two independent NIS systems for siderophore synthesis, expanding the known chemical diversity of the desferrioxamine family. nih.gov

Enzymology of this compound Production

The production of this compound is orchestrated by a series of dedicated enzymes, each catalyzing a specific transformation in the biosynthetic assembly line.

Lysine Decarboxylases (e.g., DesA, GrDesA, PsDesA) and Cadaverine Formation

The biosynthesis of desferrioxamines is initiated by the action of lysine decarboxylases. nsf.gov These enzymes, including DesA, GrDesA from Gordonia rubripertincta, and PsDesA from Pimelobacter simplex, catalyze the crucial first step: the decarboxylation of L-lysine to form cadaverine (1,5-diaminopentane). nsf.govnih.govresearchgate.net This reaction serves as the entry point for the construction of the desferrioxamine backbone. researchgate.net

While sharing a common function, these enzymes can exhibit distinct characteristics. For instance, GrDesA shows a strong specificity for lysine, whereas PsDesA demonstrates a more moderate preference for lysine over ornithine. nsf.gov The optimal conditions for their activity also vary; PsDesA functions best at a pH of 7.5 and a temperature of 35°C, while GrDesA prefers a more alkaline environment with a pH range of 8.0–8.5 and an optimal temperature of 40°C. nsf.gov

Enzyme NameFunctionOrganismSubstrate PreferenceOptimal pHOptimal Temperature
DesA Lysine DecarboxylaseStreptomyces coelicolorL-lysineNot specifiedNot specified
GrDesA Lysine DecarboxylaseGordonia rubripertinctaHigh specificity for L-lysine over ornithine8.0–8.540°C
PsDesA Lysine DecarboxylasePimelobacter simplexModerate preference for L-lysine over ornithine7.535°C

FAD-Dependent Amine Monooxygenases (e.g., DesB)

Following the formation of cadaverine, the FAD-dependent amine monooxygenase, DesB, catalyzes the mono-N-hydroxylation of cadaverine. nih.govresearchgate.net This enzymatic step results in the formation of N-hydroxy-cadaverine, a key intermediate in the pathway. nih.gov

Acyl-CoA-Dependent Acyltransferases (e.g., DesC)

The subsequent modification of N-hydroxy-cadaverine is carried out by DesC, an Acyl-CoA-dependent acyltransferase. nih.govnih.gov This versatile enzyme is responsible for the N-acylation of N-hydroxy-cadaverine. royalsocietypublishing.org Specifically, DesC can utilize either acetyl-CoA to produce N-hydroxy-N-acetylcadaverine (HAC) or succinyl-CoA to yield N-hydroxy-N-succinylcadaverine (HSC). nih.govroyalsocietypublishing.org This step is pivotal as it introduces the acyl groups that are characteristic of the desferrioxamine structure. nih.gov

NRPS-Independent Peptide Synthetases (e.g., DesD)

The final assembly of the core structure of this compound is catalyzed by DesD, a nonribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase. nsf.govtandfonline.com This enzyme facilitates the ATP-dependent iterative condensation of three units of N-hydroxy-N-succinylcadaverine (HSC). nsf.govnih.gov This process leads to the formation of desferrioxamine G1 (DFO-G1), the linear precursor to other desferrioxamine variants. nih.govasm.orgresearchgate.net The mechanism of DesD involves an N-to-C condensation of the HSC units. nih.gov

EnzymeClassFunction in this compound Biosynthesis
DesA/GrDesA/PsDesA Lysine DecarboxylaseCatalyzes the decarboxylation of L-lysine to form cadaverine.
DesB FAD-Dependent Amine MonooxygenaseCatalyzes the mono-N-hydroxylation of cadaverine to N-hydroxy-cadaverine.
DesC Acyl-CoA-Dependent AcyltransferaseCatalyzes the N-acylation of N-hydroxy-cadaverine with succinyl-CoA to form N-hydroxy-N-succinylcadaverine (HSC).
DesD NRPS-Independent Peptide SynthetaseCatalyzes the ATP-dependent iterative condensation of three HSC units to form desferrioxamine G1.

Precursor Molecules and Intermediates in this compound Biosynthesis

The enzymatic machinery for this compound biosynthesis relies on a specific set of precursor molecules to build the final structure.

L-lysine, Acetyl-CoA, Succinyl-CoA

The fundamental building blocks for the biosynthesis of desferrioxamines, including this compound, are L-lysine, acetyl-CoA, and succinyl-CoA. nih.govacs.org

L-lysine serves as the initial substrate, providing the five-carbon diamine backbone (cadaverine) of the siderophore after decarboxylation by DesA. nsf.govacs.org

Acetyl-CoA and Succinyl-CoA are acyl donors utilized by the acyltransferase DesC. acs.org For the synthesis of this compound, succinyl-CoA is specifically used to succinylate the N-hydroxy-cadaverine intermediate, forming N-hydroxy-N-succinylcadaverine. nih.gov Acetyl-CoA is involved in the biosynthesis of other desferrioxamine variants like desferrioxamine B. acs.orgnih.gov

Precursor MoleculeRole in this compound Biosynthesis
L-lysine Provides the cadaverine backbone after decarboxylation.
Acetyl-CoA Serves as an acyl donor for the formation of N-acetylated intermediates in other desferrioxamines.
Succinyl-CoA Acts as the acyl donor for the succinylation of N-hydroxy-cadaverine to form the N-hydroxy-N-succinylcadaverine units required for this compound.

1,5-Diaminopentane (Cadaverine)

The biosynthetic journey of this compound commences with the formation of 1,5-diaminopentane, commonly known as cadaverine. This initial step involves the decarboxylation of the amino acid L-lysine. This reaction is catalyzed by the enzyme lysine decarboxylase, encoded by the desA gene. nih.gov This enzymatic conversion is a critical control point in the pathway, committing L-lysine to the production of desferrioxamine siderophores. nih.gov

N-Hydroxycadaverine

Following the synthesis of cadaverine, the next key intermediate formed is N-hydroxycadaverine. This step involves the N-hydroxylation of one of the primary amine groups of cadaverine. This reaction is carried out by a monooxygenase enzyme, encoded by the desB gene. nih.gov This hydroxylation is a crucial modification that introduces the necessary functional group for subsequent acylation and eventual iron chelation.

N-Hydroxy-N-acetylcadaverine (HAC) and N-Hydroxy-N-succinylcadaverine (HSC)

The pathway then diverges to produce two important acylated derivatives of N-hydroxycadaverine: N-hydroxy-N-acetylcadaverine (HAC) and N-hydroxy-N-succinylcadaverine (HSC). The enzyme responsible for these acylations is an acyl-CoA-dependent acyltransferase encoded by the desC gene. nih.gov This enzyme exhibits substrate flexibility, catalyzing both the acetylation and succinylation of N-hydroxycadaverine. royalsocietypublishing.org While this compound is a homotrimer of HSC, HAC serves as a building block for other desferrioxamine variants, such as desferrioxamine B. nih.gov

Homodimeric and Homotrimeric Intermediates (e.g., linear DFO-G1)

The assembly of the final linear this compound molecule, also known as linear DFO-G1, is a multi-step process catalyzed by a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase, encoded by the desD gene. nih.gov This enzyme facilitates the iterative condensation of three molecules of N-hydroxy-N-succinylcadaverine (HSC). The process begins with the adenylation of the carboxyl group of one HSC molecule, which is then condensed with the amino group of a second HSC molecule to form a homodimeric intermediate. royalsocietypublishing.org This dimer is subsequently adenylated and condensed with a third HSC molecule to yield the final homotrimeric structure of linear Desferrioxamine G1. royalsocietypublishing.org

StepPrecursorEnzymeProduct
1L-LysineDesA (Lysine decarboxylase)1,5-Diaminopentane (Cadaverine)
21,5-DiaminopentaneDesB (Monooxygenase)N-Hydroxycadaverine
3N-HydroxycadaverineDesC (Acyltransferase)N-Hydroxy-N-succinylcadaverine (HSC)
43x N-Hydroxy-N-succinylcadaverineDesD (NIS Synthetase)Linear Desferrioxamine G1

Regulation of this compound Biosynthesis

The production of this compound is a metabolically expensive process, and therefore, its synthesis is tightly regulated to ensure it is only produced when necessary, primarily under conditions of iron limitation.

Iron-Dependent Gene Expression

The primary regulatory mechanism governing this compound biosynthesis is the cellular iron status. The genes involved in this pathway, particularly the desABCD gene cluster, are under the control of a divalent metal-dependent regulatory protein known as DmdR1. nih.gov In the presence of sufficient intracellular iron, the Fe²⁺-DmdR1 complex acts as a transcriptional repressor. mdpi.com It binds to a specific palindromic DNA sequence, referred to as an "iron box," located in the promoter region of the desA gene. nih.gov This binding blocks the transcription of the des gene cluster, thereby halting the production of desferrioxamine. nih.govmdpi.com Conversely, under iron-deprived conditions, the repressor does not bind to the promoter, allowing for the transcription of the biosynthetic genes and the subsequent production of this compound to scavenge for iron. nih.gov

Environmental and Microbial Interaction Stimuli

Beyond iron availability, the production of desferrioxamines can also be influenced by the surrounding environment and interactions with other microorganisms. Co-culturing of different actinomycete species has been shown to stimulate the production of a diverse array of desferrioxamine derivatives that are not synthesized when the organisms are grown in pure culture. nih.gov This suggests that chemical signals or competition for resources, such as iron, between different microbial species can trigger the activation of these biosynthetic pathways. The presence of siderophores produced by other bacteria, known as xenosiderophores, can induce a state of iron starvation in a competing organism, thereby stimulating its own siderophore production as a competitive response. nih.gov

Mechanisms of Action of Desferrioxamine G As a Siderophore

General Principles of Metal Chelation

Desferrioxamine G, a member of the trihydroxamic acid class of siderophores, demonstrates an exceptionally high binding affinity and specificity for ferric iron (Fe³⁺). nih.govturkjps.org This characteristic is fundamental to its role as an iron-scavenging molecule. The stability of the complex formed between Fe³⁺ and the closely related analogue desferrioxamine B is remarkably high, with reported stability constant (log β) values ranging from 30.6 to 32. nih.govresearchgate.net This strong affinity ensures that in a solution containing equimolar concentrations of the chelator and Fe³⁺, the iron is almost completely sequestered, even at a highly acidic pH of 2. nih.gov

The chelation process results in the formation of a stable, neutral, six-coordinate octahedral complex, where the desferrioxamine molecule effectively envelops the ferric ion. nih.govresearchgate.net This high degree of specificity allows desferrioxamines to efficiently remove iron from physiological storage proteins such as ferritin and hemosiderin. nih.govresearchgate.net Notably, this action does not typically extend to iron that is already incorporated into heme proteins like hemoglobin or cytochromes, nor does it readily strip iron from transferrin, highlighting its targeted activity. nih.govresearchgate.net

While best known for its ferric iron affinity, this compound is a versatile chelator capable of forming stable complexes with a wide array of other metal ions. nih.gov Its binding preference extends to other hard metal cations, including various transition metals, lanthanoids, and actinoids. nih.govresearchgate.net

Desferrioxamine has been shown to effectively bind several trivalent and tetravalent metal ions. These include gallium (Ga³⁺), aluminum (Al³⁺), and zirconium (Zr⁴⁺). nih.govmdpi.comacs.orgnih.gov The interaction with divalent metal ions is also well-documented, with stable complexes formed with copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and manganese (Mn²⁺). nih.govmdpi.com The stability of these complexes can vary significantly. For example, desferrioxamine B forms particularly stable complexes with Cu²⁺ and is uniquely capable of forming a binuclear species with this ion. nih.gov The ability to chelate these other essential metal ions indicates that desferrioxamine-based therapies could potentially interfere with their metabolism. nih.gov

The table below presents the formation constants for complexes of Desferrioxamine B (a close structural analogue of this compound) with various metal ions, illustrating its broad chelating capabilities.

Metal IonLog K₁Log β₂Log β₃
Fe³⁺--30.6
Al³⁺11.220.626.9
Ga³⁺12.823.829.2
Cu²⁺10.314.1-
Zn²⁺7.811.1-
Ni²⁺8.111.9-

Data sourced from studies on Desferrioxamine B.

The potent chelating capacity of this compound is derived from its three hydroxamate functional groups (-C(=O)N(OH)-). nih.govnih.gov These groups are the cornerstone of its metal-binding ability, acting as bidentate ligands. nih.govresearchgate.net Each hydroxamate group provides two oxygen donor atoms for coordination with a metal cation. researchgate.net

Collectively, the three hydroxamate groups offer six oxygen atoms that coordinate the ferric ion in a hexadentate fashion, meaning all six coordination sites of the metal are occupied by the single ligand molecule. nih.gov This arrangement leads to the formation of a highly stable, distorted octahedral complex. nih.govresearchgate.net Structural analysis of the ferrioxamine B complex shows that the Fe-O bond distances are between 1.9 and 2.0 Å. nih.gov The chelation process is pH-dependent and requires the deprotonation of the hydroxamate groups, which are weak acids. nih.gov The resulting negatively charged oxygen atoms can then effectively coordinate with the positively charged metal ion. nih.gov

Siderophore-Mediated Iron Acquisition Mechanisms

As a siderophore (from the Greek for "iron carrier"), this compound is actively secreted by microorganisms, such as those from the genus Streptomyces, into their surrounding environment to acquire iron. mdpi.comresearchgate.net This mechanism is crucial for survival in iron-limited conditions, as iron in aerobic environments is typically present as highly insoluble ferric hydroxide (B78521) minerals or is sequestered by host organisms' iron-binding proteins. frontiersin.orggoogle.com

Once released, this compound diffuses into the extracellular medium and scavenges for Fe³⁺. nih.gov Its high affinity allows it to efficiently solubilize iron from mineral sources like goethite and ferrihydrite and to successfully compete for iron bound to host proteins such as transferrin and lactoferrin. researchgate.netgoogle.com After binding iron, the now-stable ferrioxamine G complex is recognized by specific receptors on the microbial cell surface for subsequent uptake. researchgate.netnih.gov

Following the extracellular chelation of iron, the ferrioxamine G complex is transported into the microbial cell through highly specific uptake systems. researchgate.netnih.gov In Gram-negative bacteria, this is a multi-step process involving transport across both the outer and inner membranes. frontiersin.org

The initial step involves the recognition of the ferrioxamine complex by a specific TonB-dependent transporter (TBDT) located in the outer membrane. frontiersin.orggoogle.com The transport across the outer membrane is an active process that derives energy from the proton motive force of the inner membrane, transduced by the TonB-ExbB-ExbD protein complex. frontiersin.org

Once inside the periplasmic space, the ferrioxamine complex is bound by a specific periplasmic binding protein (PBP), such as FhuD, which is selective for hydroxamate-type siderophores. frontiersin.org This protein then shuttles the complex to a dedicated ATP-binding cassette (ABC) transporter embedded in the inner membrane, like the FhuBC system. frontiersin.org This transporter utilizes the energy from ATP hydrolysis to move the ferrioxamine into the cytoplasm. google.com In Streptomyces, a lipoprotein receptor known as DesE has been identified as a key component of an ABC transporter responsible for ferrioxamine uptake. nih.govnih.gov In fungi, related systems known as siderophore-iron transporters (SITs) mediate the uptake of these complexes. acs.org Once inside the cell, the iron is released from the siderophore, often via enzymatic reduction to Fe²⁺, making it available for cellular processes.

Intracellular Iron Release Mechanisms (e.g., Reduction, Hydrolysis)

Once the ferrioxamine G complex (the iron-bound form of this compound) is transported into a microbial cell, the iron must be released to be metabolically available. For hydroxamate-based siderophores like this compound, the primary mechanism for intracellular iron release is reductive. nih.govpnas.org Unlike catechol-based siderophores such as enterobactin, which often require the hydrolytic destruction of the ligand to free the iron, the desferrioxamine ligand is typically preserved for reuse. nih.govpnas.org

The release process involves the enzymatic reduction of the ferric iron (Fe³⁺) chelated by the siderophore to its ferrous (Fe²⁺) state. pnas.org The affinity of the this compound ligand for Fe²⁺ is significantly lower than for Fe³⁺. This decrease in affinity facilitates the dissociation of the ferrous ion from the chelator within the cell's cytoplasm. This reductive mechanism is efficient and allows the cell to recycle the this compound molecule, sending it back out of the cell to scavenge more iron. nih.gov

Table 1: Intracellular Iron Release from Ferrioxamine G

Mechanism Description Ligand Fate Ion State Change
Reduction Enzymatic conversion of the central iron ion from the ferric to the ferrous state. Preserved and Recycled Fe³⁺ → Fe²⁺

| Hydrolysis | Enzymatic cleavage of the siderophore backbone; not the primary mechanism for hydroxamate siderophores. | Destroyed | N/A |

Structural Configurations of this compound Metal Complexes

This compound, a linear tris-hydroxamate, is an effective chelator due to the specific structural arrangement of its functional groups. nih.govnih.gov This structure dictates how it forms stable complexes with metal ions, particularly trivalent cations like ferric iron (Fe³⁺).

Hexadentate Complex Formation

This compound functions as a hexadentate ligand, meaning it uses six donor atoms to bind to a central metal ion. nih.govacs.org The molecule contains three hydroxamate groups (-C(=O)N(OH)-) spaced along its linear backbone. nih.gov Each of these three hydroxamate groups provides two oxygen atoms that act as binding sites for the metal ion. nih.govnih.gov

When chelating iron, the flexible linear chain of this compound wraps around the Fe³⁺ ion, allowing the six oxygen atoms from the three hydroxamate groups to coordinate with it. nih.govacs.org This arrangement results in the formation of a highly stable, octahedrally coordinated complex. acs.org This hexadentate chelation is responsible for the very high affinity that desferrioxamines have for ferric iron. nih.gov

Stoichiometry of Metal Binding (e.g., 1:1 molar basis for Fe³⁺, Al³⁺)

The stoichiometry of metal binding refers to the ratio in which the ligand (this compound) and the metal ion combine. Due to its nature as a hexadentate chelator that can fully satisfy the coordination sphere of a single ferric ion, this compound binds to trivalent metal ions like Fe³⁺ and Al³⁺ on a 1:1 molar basis. nih.govnih.gov

One molecule of this compound binds to one metal ion. nih.gov This 1:1 stoichiometry is a direct consequence of the hexadentate coordination, which forms a stable, saturated complex that sterically hinders the binding of additional metal ions or ligands. acs.org This efficient 1:1 binding is a key feature of its function as a siderophore, ensuring the effective sequestration of individual iron ions. nih.gov Studies on the closely related desferrioxamine B confirm this 1:1 binding ratio with numerous trivalent metal ions. nih.govnih.gov

Table 2: Metal Complex Characteristics of this compound

Property Description Relevant Ions
Ligand Type Hexadentate Fe³⁺, Al³⁺, Ga³⁺
Binding Stoichiometry 1:1 (Ligand:Metal) Fe³⁺, Al³⁺
Coordination Geometry Octahedral Fe³⁺

| Donating Atoms | 6 Oxygen atoms (2 from each of 3 hydroxamate groups) | N/A |

Table of Mentioned Compounds

Compound Name
Aluminum (Al³⁺)
Desferrioxamine B
Desferrioxamine E
This compound
Enterobactin
Ferric Iron (Fe³⁺)
Ferrous Iron (Fe²⁺)
N-hydroxy-N-acetylcadaverine (HAC)

Ecological and Environmental Significance

Role in Microbial Iron Homeostasis in Natural Environments

Competition for Iron in Soil and Marine Ecosystems

In the competitive microbial landscapes of both soil and marine ecosystems, the ability to acquire scarce iron is a critical determinant of survival and proliferation. asm.orgnih.gov Microorganisms that produce desferrioxamines, including Desferrioxamine G, gain a significant competitive advantage. biorxiv.org These siderophores effectively sequester the limited available iron, creating a localized environment where iron is bound and accessible only to organisms possessing the specific receptors for the corresponding ferrioxamine complex (the iron-bound form of desferrioxamine). asm.orgnih.gov

This process of "iron starvation" can inhibit the growth of competing microbes that lack the necessary uptake systems for ferrioxamine G. biorxiv.orgrsc.org In soil, a highly structured and diffusion-limited environment, the production of diffusible siderophores like desferrioxamines is a key strategy for resource competition among the complex microbial community. asm.org Streptomyces species, common soil inhabitants, are notable producers of desferrioxamines and utilize this capability to compete with other soilborne organisms, including pathogenic fungi. biorxiv.orgrsc.orgresearchgate.net

In marine environments, particularly in iron-depleted regions of the surface ocean, competition for iron is a major driver of microbial community structure. researchgate.net While initially considered more characteristic of terrestrial bacteria, desferrioxamines, including this compound produced by a marine Vibrio species, have been identified in marine systems. researchgate.netoup.com This discovery highlights the widespread importance of this class of siderophores in oceanic iron cycling. The production of desferrioxamines by marine actinomycetes like Salinispora further underscores their role in iron sequestration in these environments. oup.comnih.gov

EcosystemKey Role of this compoundProducing Organisms (Examples)Competitive Advantage
Soil Sequesters limited iron, inhibiting growth of competitors.Streptomyces species"Iron starvation" of other microbes, including fungi. biorxiv.orgrsc.orgresearchgate.net
Marine Contributes to iron acquisition in iron-limited waters.Vibrio species, Salinispora speciesAccess to a critical nutrient, influencing microbial community structure. researchgate.netresearchgate.netoup.com

Influence on Bioavailability of Iron in Aquatic Systems

The presence of this compound and other siderophores significantly influences the chemical speciation and bioavailability of iron in aquatic environments. By forming stable, soluble complexes with ferric iron, these molecules prevent its precipitation and maintain it in a form that can be utilized by certain microorganisms. asm.orgnih.govmdpi.com The bioavailability of this complexed iron, however, is not universal. It is contingent on the ability of an organism to recognize and transport the ferrioxamine G complex across its cell membrane.

The addition of desferrioxamines to marine water samples has been used experimentally to manipulate iron availability, often with the assumption that the complexed iron becomes unavailable to the broader microbial community. researchgate.netfrontiersin.org However, the discovery of marine bacteria that produce and utilize this compound complicates this interpretation, suggesting that these siderophores are an integral part of the natural iron cycle and that their presence may selectively benefit certain populations. researchgate.net The persistence of hydroxamate siderophores like this compound in ocean surface waters, both as free ligands and as iron complexes, further points to their sustained role in iron bioavailability. researchgate.net

Interspecies Microbial Interactions Mediated by this compound

This compound and its relatives are not just tools for individual microbial survival; they are also key mediators of complex interspecies interactions, shaping the social dynamics within microbial communities. asm.orgnih.gov

Siderophore Piracy and Cross-Utilization

One of the most significant interactions mediated by siderophores is "siderophore piracy" or cross-utilization. This occurs when a microorganism that does not produce a particular siderophore can nevertheless recognize and utilize the ferri-siderophore complex produced by another species. asm.orgnih.govasm.org This strategy allows the "pirate" to benefit from the metabolic investment of the producer without incurring the cost of siderophore synthesis.

For instance, Pseudomonas fluorescens can utilize the desferrioxamines produced by Streptomyces ambofaciens. asm.org Similarly, the pathogenic fungus Aspergillus fumigatus and the bacterium Staphylococcus aureus are known to take up ferrioxamine E, a cyclic relative of this compound, as a xenosiderophore (a siderophore produced by a different species). nih.govacs.org This ability to pirate siderophores is widespread and suggests that many bacteria may have evolved a dependence on this strategy for iron acquisition. nih.gov In some cases, a microbe can shift from being a siderophore producer to a "cheater" in the presence of an exogenous siderophore like desferrioxamine, as it becomes energetically more favorable to produce the uptake receptor rather than its own siderophores. researchgate.net

Induction of Endogenous Siderophore Production

The presence of a xenosiderophore can also trigger a response in other microbes, including the induction of their own endogenous siderophore production. asm.orgnih.gov Studies have shown that interactions between different actinomycete species can lead to a diversification of the siderophores produced. For example, the production of a suite of acyl-desferrioxamines by Streptomyces coelicolor was found to be triggered by the siderophores produced by neighboring strains. nih.govresearchgate.netasm.org This suggests a complex chemical dialogue between microbes, where the detection of another's iron-scavenging efforts prompts a competitive or defensive response. This phenomenon highlights how interspecies interactions can positively regulate and enhance the diversity of siderophore production within a microbial community. frontiersin.org

Stimulation of Secondary Metabolite Production

The chemical conversations mediated by siderophores extend beyond iron acquisition, influencing the production of other secondary metabolites, including antibiotics. asm.orgnih.gov Interspecies interactions, often initiated by competition for iron, can stimulate the biosynthesis of a wide array of compounds that are not produced when the microbes are grown in isolation. nih.govresearchgate.netasm.org

Coculturing Streptomyces coelicolor with other actinomycetes led to the production of numerous unique compounds, including at least 12 different desferrioxamine derivatives. nih.govresearchgate.netasm.org In some instances, the production of the red antibiotic prodiginine by S. coelicolor was triggered by interaction with other actinomycetes. asm.org This stimulation of secondary metabolism can be a direct result of the chemical crosstalk involving siderophores, illustrating that these iron-chelating molecules can act as signaling molecules that modulate the broader metabolic output of a microbial community. nih.govasm.org

Interaction TypeDescriptionExample Involving Desferrioxamines
Siderophore Piracy A microbe utilizes a siderophore produced by another species.Pseudomonas fluorescens utilizes desferrioxamines from Streptomyces ambofaciens. asm.org
Induction of Endogenous Siderophores A xenosiderophore triggers the production of a microbe's own siderophores.Siderophores from neighboring strains trigger the production of acyl-desferrioxamines in Streptomyces coelicolor. nih.govresearchgate.netasm.org
Stimulation of Secondary Metabolites Siderophore-mediated interactions lead to the production of other compounds, like antibiotics.Coculture of S. coelicolor with other actinomycetes stimulates the production of prodiginine and novel desferrioxamines. asm.org

Interactions with Plants and Soil Microbiology

This compound, a member of the desferrioxamine family of siderophores, plays a significant role in the ecological dynamics of the rhizosphere, the soil region directly influenced by plant roots. Produced by various soil microorganisms, particularly of the genus Streptomyces, this high-affinity iron chelator mediates complex interactions between microbes and plants, influencing plant health, growth, and the composition of the soil microbiome. fftc.org.twjustagriculture.in

Plant Growth Promotion Mechanisms

This compound contributes to plant growth primarily through its role in iron nutrition. researchgate.net Although iron is abundant in the Earth's crust, it exists predominantly in the insoluble ferric (Fe³⁺) form in aerobic, pH-neutral soils, rendering it largely unavailable to plants. nih.gov Siderophores like this compound are secreted by rhizobacteria to scavenge this essential nutrient. nih.gov

The primary mechanisms include:

Iron Solubilization and Uptake : this compound chelates Fe³⁺ from the soil, forming a soluble ferrioxamine complex. mdpi.comnih.gov This process converts the iron into a form that is more bioavailable, facilitating its uptake by plants. fftc.org.tw The improved iron acquisition supports critical physiological processes in plants, such as the synthesis of chlorophyll (B73375) and various enzymes involved in respiration and photosynthesis. fftc.org.twmdpi.com

Indirect Growth Promotion : By sequestering iron in the rhizosphere, this compound-producing microbes can outcompete deleterious microorganisms for this vital nutrient. researchgate.net This competitive exclusion hinders the growth of pathogens, reducing their negative impact on the plant and thereby indirectly promoting healthier plant development. researchgate.net

MechanismDescriptionResearch Findings
Iron Chelation Binds to insoluble ferric iron (Fe³⁺) in the soil.Desferrioxamines are produced by Streptomyces species to scavenge iron from the environment. justagriculture.innih.gov
Enhanced Bioavailability Converts Fe³⁺ to a soluble Fe²⁺ form that is more readily absorbed by plant roots. fftc.org.twThe resulting iron complexes are taken up by microbial transport systems and can enhance iron nutrition for plants. fftc.org.twmdpi.com
Nutrient Competition Limits the availability of iron to other microorganisms in the rhizosphere.This competition can suppress the growth of harmful microbes, indirectly benefiting the plant. researchgate.net

Biocontrol of Plant Pathogens through Iron Sequestration

The ability of this compound to tightly bind iron is a key mechanism for the biological control of plant pathogens. nih.govmdpi.com Many pathogenic bacteria and fungi require iron to establish infections and proliferate. nih.gov Siderophore-producing microorganisms, such as Streptomyces species, can create an iron-depleted environment that is hostile to these pathogens. rsc.orgbiorxiv.org

This biocontrol action is based on the principle of competitive exclusion. rsc.org The high affinity of this compound for Fe³⁺ allows its producing organism to effectively "starve" pathogenic competitors of iron. mdpi.comrsc.org This nutrient deprivation inhibits the growth and virulence of a range of soil-borne pathogens, including certain species of Fusarium and Pythium, which are responsible for wilt and root rot diseases. justagriculture.in The production of desferrioxamines is considered a significant factor in the establishment of 'disease-suppressive soils,' where the resident microbial community naturally protects plants from pathogens. rsc.org

Pathogen TypeBiocontrol MechanismEffect
Soil-borne Fungi (e.g., Fusarium, Pythium)Iron Starvation : this compound sequesters available iron, making it inaccessible to the fungal pathogens. justagriculture.inrsc.orgInhibition of pathogen growth and reduction in disease incidence (e.g., wilt, root rot). justagriculture.in
Pathogenic BacteriaCompetitive Exclusion : Microbes producing this compound outcompete pathogenic bacteria for limited iron resources. researchgate.netrsc.orgSuppression of pathogenic bacterial populations in the rhizosphere. researchgate.net

Environmental Fate and Degradation (General Considerations)

Information specific to the environmental fate of this compound is limited; however, general considerations for the desferrioxamine class of compounds provide relevant insights. Desferrioxamines are natural products and are considered to be biodegradable. fass.seoup.com

Studies on deferoxamine (B1203445) (desferrioxamine B) indicate that it is degraded in the environment and has a low potential for bioaccumulation. fass.se The degradation of desferrioxamines by soil microorganisms, such as Azospirillum irakense, has been documented. oup.com The process of degradation likely involves enzymatic breakdown of the molecule to utilize its carbon and nitrogen content. royalsocietypublishing.org

Biotechnological and Analytical Applications

Biotechnological Production and Engineering of Desferrioxamine G

The production of desferrioxamines, including this compound, is intrinsically linked to the metabolic processes of various microorganisms, particularly from the genus Streptomyces. These bacteria synthesize siderophores in response to iron-deficient conditions to scavenge this essential nutrient from the environment. nih.govscialert.net Biotechnological strategies aim to harness and optimize these natural processes to increase yields and generate novel derivatives.

Directed fermentation is a strategic approach to enhance the production of a target metabolite by optimizing culture conditions and nutrient availability. For desferrioxamines, key parameters that influence production yields are the concentrations of precursors, such as L-lysine, and the careful control of iron levels in the fermentation medium. nih.gov While specific high-yield fermentation strategies for this compound are not extensively detailed, the principles are derived from studies on closely related compounds like Desferrioxamine E and B.

Research on Streptomyces olivaceus has shown that desferrioxamine production is highly dependent on the concentrations of both L-lysine and iron. nih.gov A significant observation is that high iron concentrations inhibit the production of desferrioxamines, as the microorganism's need for iron-scavenging siderophores is diminished. google.com Conversely, in a substantially iron-deficient medium, the formation of desferrioxamine is markedly increased. google.com By implementing optimized feeding strategies with precursors in iron-limited environments, the yield of Desferrioxamine E was dramatically increased to 12 g/L in fed-batch fermentations. nih.govresearchgate.net Similar strategies, involving the controlled feeding of L-lysine and its derivatives while maintaining minimal iron content, are fundamental to maximizing the production of this compound.

Table 1: Factors Influencing Desferrioxamine Production in Streptomyces

Factor Effect on Production Rationale Reference
Iron Concentration Inverse relationship; low iron stimulates production Iron acts as a repressor of the biosynthetic pathway genes. google.com
L-lysine Concentration Direct relationship; precursor availability is key L-lysine is a primary building block for the desferrioxamine backbone. nih.gov
Precursor Feeding Can increase yield and generate new analogs Supplementing with natural or synthetic precursors can drive biosynthesis. nih.govresearchgate.net
Culture Medium pH Optimal range required for microbial growth and enzyme function pH affects nutrient uptake and metabolic pathway efficiency. scialert.net

Genetic and metabolic engineering of microbial cells presents a powerful avenue for enhancing the production of siderophores. These approaches can involve modifying regulatory pathways to bypass natural production limits or introducing heterologous genes to improve precursor supply. nih.gov A common strategy to boost siderophore biosynthesis is to manipulate the regulatory genes that control the expression of the biosynthetic gene cluster. mdpi.com

In many bacteria, the Ferric Uptake Regulator (Fur) protein acts as a repressor of siderophore biosynthesis in the presence of iron. nih.gov Engineering strains to have altered Fur regulation can lead to constitutive production. Another key regulatory target is the GATA-type transcription factor, SreA, which acts as a negative controller of iron acquisition mechanisms. Deletion of the sreA gene in fungi has been shown to enhance siderophore accumulation by upregulating the transcription of biosynthetic genes. mdpi.com Applying similar gene-editing techniques, such as CRISPR-Cas9, to delete negative regulators or to overexpress positive activators in this compound-producing Streptomyces strains represents a promising strategy for enhanced production.

The biosynthesis of this compound is part of the larger desferrioxamine (des) biosynthetic pathway, which operates through a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) mechanism. nih.govresearchgate.net This pathway utilizes a series of enzymes (DesA, DesB, DesC, DesD) to construct the final molecules from basic building blocks like L-lysine. nih.govresearchgate.net

The pathway proceeds as follows:

DesA (a decarboxylase) converts L-lysine to cadaverine (B124047). nih.gov

DesB (a monooxygenase) hydroxylates cadaverine to N-hydroxy-cadaverine. nih.gov

DesC (an acyltransferase) is a crucial branching point. It can N-acetylate N-hydroxy-cadaverine to produce N-hydroxy-N-acetylcadaverine (HAC) or N-succinylate it to yield N-hydroxy-N-succinylcadaverine (HSC). nih.gov

DesD (an NIS synthetase) condenses these precursors. Desferrioxamine G1 is produced from the condensation of three units of HSC. nih.govresearchgate.net Linear Desferrioxamine B is formed from two units of HSC and one unit of HAC. nih.gov

By manipulating this pathway, novel analogs can be created. For instance, precursor-directed biosynthesis, which involves feeding the microbial culture with synthetic analogs of the natural precursors, can lead to their incorporation into the final structure. nih.gov Furthermore, genetic manipulation of the biosynthetic enzymes offers another route. The substrate promiscuity of enzymes like DesC and DesD can be exploited. Recent research has demonstrated that crosstalk between two separate NIS pathways in Streptomyces ambofaciens can lead to the production of entirely new series of acylated desferrioxamines and derivatives with additional hydroxamate groups. nih.gov Deletion of the desC and desD genes was shown to completely abolish all desferrioxamine production, confirming their essential role in the biosynthesis of compounds like Desferrioxamine G1. nih.gov

Analytical Methodologies for Detection and Quantification of this compound

Accurate detection and quantification of this compound are crucial for fermentation monitoring, purification, and characterization. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of desferrioxamines from complex biological matrices like fermentation broths or plasma. nih.govnih.gov The method typically utilizes a reversed-phase column, such as a C18 column. researchgate.netnih.gov

The mobile phase composition is critical for achieving good separation. A common approach involves a gradient elution with a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov To prevent interference from trace iron contamination in the HPLC system, a chelating agent such as nitrilotriacetic acid (NTA) can be included in the mobile phase. nih.gov Detection is often performed using a UV-Vis detector. The uncomplexed desferrioxamine can be monitored at around 220 nm, while its iron complex, ferrioxamine, is detected at a visible wavelength corresponding to its characteristic color. researchgate.net

Table 2: Example HPLC Parameters for Desferrioxamine Analysis

Parameter Description Reference
Column Reversed-phase C18 (e.g., Alltima C18, 5 µm) nih.gov
Mobile Phase Gradient of aqueous buffer (e.g., water with formic acid) and organic solvent (e.g., methanol or acetonitrile) nih.gov
Detection (UV) 220 nm for desferrioxamine; ~435 nm for ferrioxamine complex researchgate.net
Additives Nitrilotriacetic acid (NTA) can be used to prevent interference from system iron. nih.gov

UV-Visible (UV-Vis) spectrophotometry provides a simple and rapid method for quantifying desferrioxamines after they have been complexed with iron. mdpi.com this compound, in its iron-free form, is colorless. However, upon chelating ferric iron (Fe³⁺), it forms a stable, reddish-brown ferrioxamine complex. researchgate.net This complex exhibits a strong ligand-to-metal charge transfer band with a maximum absorbance (λmax) at approximately 430-435 nm. researchgate.netresearchgate.net This property allows for direct colorimetric quantification. The high stability of the complex enables the extraction and measurement of iron from various sources. researchgate.net The sensitivity of UV-Vis methods is generally high, with molar absorptivity values for sensitive assays often exceeding 10,000 dm³ mol⁻¹ cm⁻¹. nih.gov

For structural confirmation and identification of this compound and its novel analogs, Mass Spectrometry (MS), particularly tandem MS (MS/MS), is indispensable. nih.govnih.gov Coupled with HPLC (LC-MS), it allows for the determination of the precise mass of the parent molecule and the analysis of its fragmentation patterns. nih.gov This fragmentation data provides definitive structural information, enabling the identification of the constituent building blocks (like HAC and HSC) and their sequence, which was critical in elucidating the structures of new desferrioxamine derivatives discovered through pathway manipulations. nih.gov

Fluorescence-Based Detection Systems

The application of this compound in fluorescence-based detection systems is an area of active research, leveraging the principle of fluorescence quenching upon metal ion binding. When this compound is conjugated with a fluorophore, its fluorescence is often diminished or quenched upon chelating with a metal ion, particularly iron (III). This "turn-off" mechanism provides a sensitive method for the detection and quantification of the target metal ion.

Research has demonstrated the development of fluorescent probes by coupling desferrioxamine with various fluorescent molecules. For instance, a probe consisting of fluorescein-desferrioxamine (Fl-DFO) has been utilized to measure "desferrioxamine-chelatable iron" (DCI) in serum, where the fluorescence of the probe is stoichiometrically quenched by iron. nih.gov This principle can be extended to this compound, where its specific binding properties can be harnessed for the development of targeted fluorescent sensors. The change in fluorescence intensity provides a direct correlation to the concentration of the chelated metal ion.

Furthermore, self-assembled polymeric micelles incorporating desferrioxamine have been developed for the selective detection of Fe(III). mdpi.com These systems can encapsulate fluorescent molecules, and the fluorescence is quenched in the presence of iron, offering a sensitive detection mechanism. mdpi.com While much of the foundational work has been with other desferrioxamine variants, the underlying principles are applicable to this compound, contingent on its successful conjugation with suitable fluorophores without compromising its chelation capabilities.

Potential Applications in Bioremediation

The strong chelating ability of this compound for various metal ions, including heavy metals, positions it as a promising agent for bioremediation. nih.gov Siderophores, in general, are explored for their capacity to sequester toxic heavy metals from contaminated soil and water. nih.gov The application of desferrioxamine in conjunction with other processes, such as the sunlight/Fe3+/persulfate system, has been investigated for the degradation of organic pollutants, showcasing the broader potential of these siderophores in environmental remediation. nih.gov

Desferrioxamine has been shown to form stable complexes with a range of divalent and trivalent metal ions, not limited to iron. mdpi.comnih.gov This broad-spectrum binding affinity is crucial for bioremediation efforts aimed at removing a variety of heavy metal contaminants. Studies have shown that desferrioxamine can influence the sorption of heavy metals like copper, zinc, and cadmium on clay minerals, indicating its potential to mobilize or immobilize these metals in the environment. researchgate.netresearchgate.net The specific efficiency of this compound in these processes would depend on its stability and binding kinetics with target pollutants in complex environmental matrices.

The potential for this compound in bioremediation is summarized in the table below, highlighting its interaction with various metals.

Metal IonInteraction with DesferrioxaminePotential Bioremediation Application
Iron (Fe³⁺)High-affinity chelationRemoval of excess iron from contaminated water sources.
Aluminum (Al³⁺)Strong bindingRemediation of aluminum-polluted industrial wastewater.
Copper (Cu²⁺)Complex formationMobilization and extraction of copper from contaminated soils.
Zinc (Zn²⁺)ChelationSequestration of zinc from industrial effluents.
Cadmium (Cd²⁺)BindingPotential for cadmium removal from agricultural soils.

Siderophore-Based Sensor Development for Metal Ions

The high selectivity and affinity of this compound for specific metal ions make it an excellent recognition element in the development of chemical sensors. mdpi.com These sensors can be designed based on various transduction methods, including optical and electrochemical signals. mdpi.com The terminal amino group of the desferrioxamine molecule, which is not involved in metal chelation, provides a convenient site for immobilization onto sensor surfaces such as electrodes or optical fibers. mdpi.comresearchgate.net

Electrochemical sensors have been developed by immobilizing desferrioxamine on electrode surfaces to detect Fe(III) in various samples, including wine. mdpi.com Similarly, optical sensors, such as those based on surface plasmon resonance (SPR), have been created by depositing a self-assembled monolayer of desferrioxamine on a gold surface for the selective detection of Fe(III). mdpi.com

The development of these sensors often involves the functionalization of desferrioxamine, as detailed in the following table.

Sensor TypeTransduction MethodFunctionalization of DesferrioxamineTarget Analyte
Fluorescent SensorFluorescence QuenchingConjugation with a fluorophore (e.g., carbazole) mdpi.comFe(III)
Electrochemical SensorCyclic VoltammetryImmobilization on a graphite (B72142) working electrode mdpi.comFe(III)
Optical Sensor (SPR)Surface Plasmon ResonanceSelf-assembled monolayer on a gold surface mdpi.comFe(III)
Colorimetric SensorColor change upon bindingImmobilization on paper-based platforms researchgate.netFe(III)

Applications in Basic Research as a Tool for Metal Chelation Studies

This compound serves as a valuable tool in basic research for studying the principles of metal chelation and the biological roles of metal ions. Its well-defined structure and strong, selective binding to iron and other metals allow researchers to probe the mechanisms of metal uptake, transport, and storage in biological systems. nih.gov

Studies comparing the uptake of different ferrioxamine analogues, including ferrioxamine G, in microorganisms like Aspergillus fumigatus have provided insights into the specificity of siderophore transport systems. acs.org For instance, the uptake of ferrioxamine G has been shown to be dependent on the Sit1 transporter, similar to other ferrioxamines like B and E. acs.org Such comparative studies are crucial for understanding microbial iron acquisition and for the development of targeted antimicrobial strategies.

The thermodynamic stability of desferrioxamine complexes with various metal ions has been extensively studied, providing a fundamental understanding of its chelating properties. nih.gov This knowledge is instrumental in designing new chelating agents with improved efficacy and specificity. The ability to form stable complexes with a wide array of metal ions makes desferrioxamine a versatile chelator for both in vitro and in vivo studies aimed at understanding metal homeostasis and the effects of metal dysregulation. nih.gov

Future Research Directions for Desferrioxamine G

Elucidation of Biological Roles of Novel Desferrioxamine G Derivatives

Recent research has revealed the existence of novel derivatives of desferrioxamines, expanding the known structural diversity of this siderophore family. asm.orgresearchgate.net For instance, acyl-desferrioxamines (acyl-DFOs) have been identified in Streptomyces coelicolor and Streptomyces ambofaciens. researchgate.netnih.gov Some of these derivatives incorporate four or five hydroxamate units, a significant increase from the three found in DFOG. researchgate.netnih.gov The biosynthesis of these complex molecules appears to involve an unprecedented level of "crosstalk" between separate NRPS-independent siderophore (NIS) pathways. asm.orgresearchgate.netnih.gov

A primary future research direction is to elucidate the specific biological roles of these new derivatives. It is hypothesized that the additional hydroxamic functional groups may confer advantages in metal chelation, potentially leading to more efficient iron sequestration in competitive soil environments. asm.orgresearchgate.net Investigating the metal-binding affinities and specificities of these novel compounds will be crucial. Furthermore, exploring their potential applications in fields such as biotechnology, bioremediation, and immuno-PET imaging is a promising area of study. asm.orgresearchgate.net The discovery of these derivatives also opens up questions about their evolutionary origins and the selective pressures that led to the development of such complex biosynthetic pathways.

Advanced Structural Characterization of this compound and Its Metal Complexes

A thorough understanding of the structure of this compound and its metal complexes is fundamental to comprehending its function. While the basic structure is known, advanced analytical techniques can provide deeper insights. researcher.lifeasm.orgresearchgate.net

Future research should focus on the comprehensive structural analysis of DFOG and its complexes with various metal ions, not limited to iron. Techniques such as high-resolution mass spectrometry (ESI-MS) have already proven effective in characterizing siderophore-metal complexes. researcher.lifenih.gov Further application of tandem mass spectrometry (MS/MS) can provide detailed information about the fragmentation patterns of these complexes, revealing which parts of the molecule are most involved in metal binding. researcher.lifenih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. hzdr.deresearchgate.netacs.org One-dimensional and two-dimensional NMR techniques can be used to study the conformation of DFOG in solution and how its structure changes upon metal complexation. hzdr.deresearchgate.net These studies can help to distinguish between different isomers and provide a more detailed picture of the coordination chemistry. For example, NMR has been used to study the complexation of gallium with desferrioxamine B, a close structural analog of DFOG, revealing details about the folding of the complex. hzdr.de

Table 1: Analytical Techniques for Structural Characterization

Technique Information Provided
Electrospray Ionization Mass Spectrometry (ESI-MS) Molecular weight of the siderophore and its metal complexes. researcher.lifenih.gov
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns, indicating metal binding sites. researcher.lifenih.gov

Deeper Understanding of Microbial Community Interactions

Siderophores like this compound are not just involved in simple iron uptake by their producers; they play a crucial role in shaping microbial communities. acs.orgd-nb.info The production of DFOG by one organism can influence the growth and behavior of other microorganisms in the same environment.

Future research should aim to unravel the complex web of interactions mediated by DFOG. This includes investigating "siderophore piracy," where one species utilizes the siderophores produced by another. nih.gov Understanding the specificity of these interactions—which organisms can utilize DFOG and which cannot—is key. For instance, while Streptomyces coelicolor and S. lividans produce DFOG as a major siderophore, the uptake efficiency of the ferrioxamine G complex can be lower than that of other ferrioxamines in some strains. researchgate.netmdpi.com

Furthermore, the presence of DFOG can influence the production of other siderophores by competing organisms, leading to a chemical "arms race" for iron acquisition. acs.org Studying these dynamics in mixed microbial cultures and in natural environments will provide a more realistic picture of the ecological role of DFOG. This could involve metabolomic studies to track the production of various siderophores in response to the presence of DFOG.

Exploration of Undiscovered Producers and Biosynthetic Pathways

While this compound is known to be produced by various Streptomyces species and some marine bacteria like Vibrio and Pseudomonas stutzeri, the full extent of its producers in the microbial world is likely underestimated. asm.orgmdpi.comresearchgate.netfrontiersin.org

A significant area for future research is the exploration of new microbial sources of DFOG. This can be achieved through genome mining approaches, which involve searching genomic and metagenomic databases for biosynthetic gene clusters (BGCs) similar to the known desferrioxamine BGC. researchgate.netnih.govwur.nl The des gene cluster, responsible for desferrioxamine biosynthesis, is part of a widely distributed family of NRPS-independent siderophore (NIS) pathways. researchgate.nettandfonline.com

Recent studies have shown the power of combining regulatory network analysis with genome mining to uncover novel genes involved in desferrioxamine biosynthesis. nih.govnih.govplos.orgacs.org For example, a novel operon, desJGH, was identified in S. coelicolor and shown to be crucial for the biosynthesis of desferrioxamine B, a related compound. nih.govplos.org Applying similar strategies could lead to the discovery of new regulatory elements and biosynthetic genes involved in DFOG production.

Furthermore, investigating the biosynthetic pathways in newly discovered producers may reveal variations and novel enzymes, offering new tools for synthetic biology and the chemoenzymatic synthesis of DFOG and its derivatives. mdpi.com

Table 2: Key Genes in Desferrioxamine Biosynthesis

Gene Encoded Enzyme Function
desA Lysine decarboxylase Converts L-lysine to cadaverine (B124047). mdpi.comtandfonline.com
desB Monooxygenase Oxidizes cadaverine to N-hydroxycadaverine. mdpi.comnih.gov
desC Acyl-CoA-dependent acyltransferase Acylates N-hydroxycadaverine. mdpi.comnih.gov
desD NIS synthetase Catalyzes the final condensation and cyclization steps. tandfonline.commdpi.com

Q & A

Q. How is desferrioxamine G structurally differentiated from desferrioxamine B (DFOB), and what analytical methods are used for this purpose?

this compound (dfoG) differs from DFOB by the substitution of a terminal methyl group with a propionic acid moiety. Structural differentiation requires techniques such as nuclear magnetic resonance (NMR) for atomic-level resolution, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may also be employed for crystallographic structure determination. These methods ensure precise identification and avoid mischaracterization in comparative studies .

Q. What is the biological role of this compound in marine microbial systems?

this compound acts as a siderophore, facilitating iron uptake in iron-limited marine environments. It is produced by marine bacteria such as Vibrio species to solubilize and transport Fe(III). Researchers should design experiments to measure iron-binding affinity using spectrophotometric titration or competitive assays with other chelators like DFOB. Field studies should account for environmental variables (e.g., pH, salinity) that influence siderophore efficacy .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s impact on iron bioavailability in marine ecosystems?

Controlled mesocosm experiments are recommended, where this compound is introduced at varying concentrations to seawater samples. Iron availability can be monitored via inductively coupled plasma mass spectrometry (ICP-MS), while microbial growth responses are assessed using flow cytometry or colony-forming unit (CFU) counts. Include DFOB as a comparative control to evaluate species-specific iron stress responses, as marine microbes may differentially utilize these siderophores .

Q. How can researchers resolve contradictions in data regarding this compound’s effects on microbial iron competition?

Q. What enzymatic pathways are involved in this compound biosynthesis, and how can these be studied in vitro?

this compound is synthesized by the nonribosomal peptide synthetase DesD, which catalyzes iterative ATP-dependent condensations of N-hydroxy-N-succinyl cadaverine (HSC). In vitro studies require recombinant DesD expression, ATP supplementation, and HPLC-MS to monitor intermediate formation (e.g., dfoD, dfoG). Knockout strains of Vibrio or Streptomyces can validate enzyme specificity .

Q. What methodologies are recommended for quantifying this compound in complex biological matrices?

Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Calibration curves using synthetic dfoG standards are essential. For environmental samples, pre-treatment with chelating resins removes interfering metal ions. Method validation should include recovery rates and limits of detection (LOD) to ensure reproducibility .

Q. How can this compound’s regulatory effects on bacterial gene expression be systematically investigated?

Transcriptomic approaches (RNA-seq or microarrays) are ideal for identifying genes responsive to dfoG exposure. For targeted analysis, quantitative reverse transcription PCR (qRT-PCR) can validate expression changes in iron-regulated genes (e.g., fur regulon). Pair these with iron-depletion assays to correlate gene expression with physiological iron stress .

Q. What strategies mitigate challenges in synthesizing this compound analogs for structure-activity studies?

Chemoenzymatic synthesis leveraging DesD’s substrate flexibility allows modular assembly of analogs. Introduce non-natural HSC derivatives during in vitro reactions, followed by HPLC purification. Computational modeling (e.g., molecular docking) can predict analog binding affinity to iron or cellular receptors, guiding synthetic priorities .

Methodological Best Practices

  • Reproducibility : Document experimental protocols in line with guidelines from Limnology and Oceanography and Beilstein Journal of Organic Chemistry, including raw data deposition in repositories like Dryad .
  • Data Presentation : Use tables to compare siderophore efficacy (e.g., binding constants) and figures for structural models or gene expression heatmaps. Avoid duplicating data in text and visuals .
  • Ethical Compliance : For genetic studies, adhere to institutional biosafety protocols, especially when engineering siderophore-producing strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.